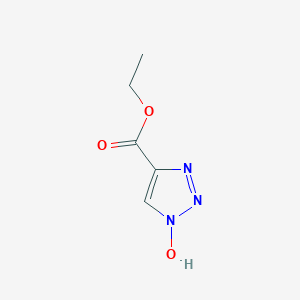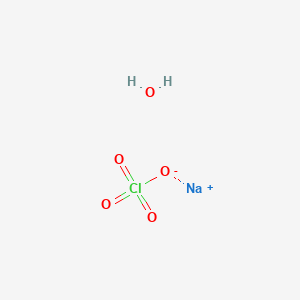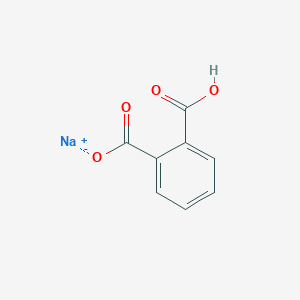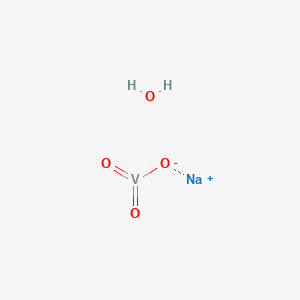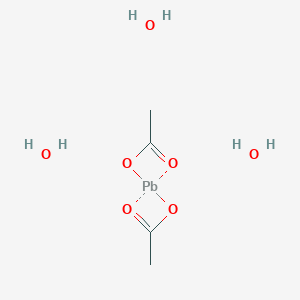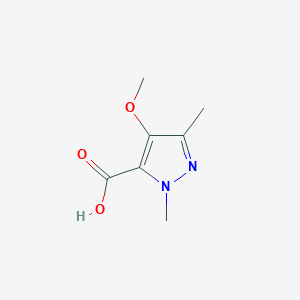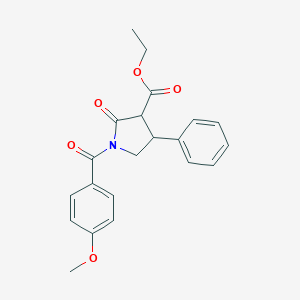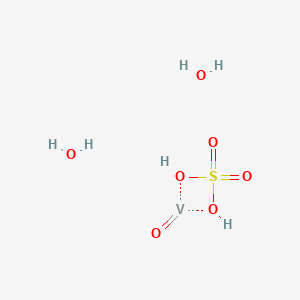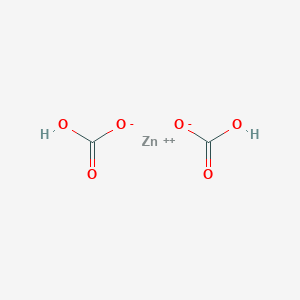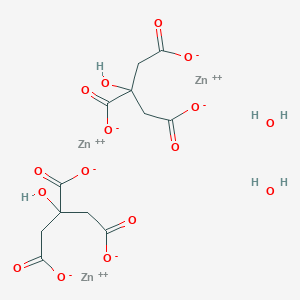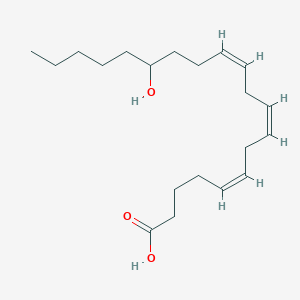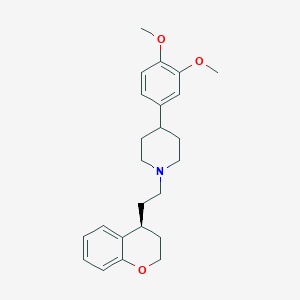
Terikalant
Vue d'ensemble
Description
Terikalant is a benzopyran derivative that has been patented by Rhone-Poulenc Sante as an antiarrhythmic agent . In normal cardiac tissues studied in vitro, Terikalant dose-dependently prolonged the atrial and ventricular action potential but affected neither the upstroke of the action potential nor the diastolic potential .
Molecular Structure Analysis
Terikalant has a chemical formula of C24H31NO3 . Its exact mass is 381.23 and its molecular weight is 381.520 . The IUPAC name for Terikalant is 1-(2-(chroman-4-yl)ethyl)-4-(3,4-dimethoxyphenyl)piperidine .
Applications De Recherche Scientifique
Cellular Electrophysiological Effects
- Terikalant significantly prolongs the action potential duration in canine isolated ventricular muscle and Purkinje fibers, indicating its potential in treating arrhythmias by modulating repolarization and blocking inward sodium currents in a use-dependent manner (Biliczki et al., 2005).
Impact on Macroscopic Currents in Rat Ventricular Myocytes
- It reduces the inactivation time constant of transient outward potassium current and the peak value of this current, demonstrating its influence on cardiac ion channel dynamics (Mclarnon & Xu, 1995).
Chronotropic and Inotropic Effects
- Terikalant decreases the sinus rate and has a minor effect on myocardial contractile force in dogs, suggesting a role in managing cardiac rhythm without significantly altering the contractility (Lakhe et al., 1997).
Contractility and Refractory Period Study
- The drug exhibits a concentration-dependent triphasic effect on the contractility and effective refractory period in guinea pig and rat isolated papillary muscles, indicating species-specific responses (Kocić, 1998).
Mechanism of Action Potential Prolongation
- Terikalant is identified as a potent blocker of the rapidly activating delayed rectifier K+ current, IKr, suggesting its significant role in action potential modulation (Jurkiewicz et al., 1996).
Potassium Channel Modulators and Ischemia-Induced Changes
- It influences simulated ischemia-induced changes in contractility in rat-isolated heart muscle, indicating its potential therapeutic role in ischemic conditions (Kocić & Konstański, 1998).
Overall Pharmacologic Profile
- Terikalant, as a pure class III antiarrhythmic agent, prolongs the atrial and ventricular action potential without affecting the upstroke or diastolic potential, indicating its specificity as a K+-channel blocker (Escande et al., 1992).
Proarrhythmic Potential Evaluation
- It exhibits mild proarrhythmic activity despite significantly prolonging repolarization, highlighting the need for careful consideration in therapeutic applications (Farkas & Coker, 2002).
Rate-Dependent Shortening of Action Potential Duration
- Terikalant's impact on the kinetics of shortening of action potential duration in guinea‐pig ventricle is examined, providing insights into its effects on cardiac electrophysiology under varying pacing rates (Williams et al., 1999).
Inhibition of Galanin-Induced Contractility
- The drug decreases maximal responses of isolated rat gastric fundus strips to porcine galanin, indicating its potential role in modulating myotropic activity in the gut (Korolkiewicz et al., 2000).
Propriétés
IUPAC Name |
1-[2-[(4S)-3,4-dihydro-2H-chromen-4-yl]ethyl]-4-(3,4-dimethoxyphenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO3/c1-26-23-8-7-20(17-24(23)27-2)18-9-13-25(14-10-18)15-11-19-12-16-28-22-6-4-3-5-21(19)22/h3-8,17-19H,9-16H2,1-2H3/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZPEXQHMIZQPQ-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCN(CC2)CCC3CCOC4=CC=CC=C34)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2CCN(CC2)CC[C@H]3CCOC4=CC=CC=C34)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70923752 | |
| Record name | 1-[2-(3,4-Dihydro-2H-1-benzopyran-4-yl)ethyl]-4-(3,4-dimethoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70923752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Terikalant | |
CAS RN |
121277-96-1 | |
| Record name | Terikalant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121277961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[2-(3,4-Dihydro-2H-1-benzopyran-4-yl)ethyl]-4-(3,4-dimethoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70923752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TERIKALANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8ZMP77RGJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



